molecular formula C54H90N6O38 B1236651 N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn

N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn

Cat. No. B1236651
M. Wt: 1431.3 g/mol
InChI Key: UPORYLBXQJDYFC-XOEKKIKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn is an N(4)-glycosyl-L-asparagine in which the glycosyl component is specified as beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc. It is a glucosaminoglycan, a glucosamine oligosaccharide and a N(4)-glycosyl-L-asparagine. It is a tautomer of a N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn zwitterion.

Scientific Research Applications

Enzymatic Synthesis and Modification

  • Glycosylation Control

    The structure N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn is crucial in the enzymatic process of glycosylation. Hen oviduct membranes catalyze the addition of GlcNAc in beta 1-4 linkage to the beta-linked mannose of N-glycosyl oligosaccharides, a process controlled by various GlcNAc-transferases (Narasimhan, 1982). The specific activity and substrate specificity of these enzymes indicate their role in complex N-glycosyl oligosaccharide synthesis.

  • Substrate Specificity Studies

    Research on hen oviduct membranes highlights the specific requirements of GlcNAc-transferase IV for terminal beta 1-2-linked GlcNAc residues in its substrate. The enzyme's activity is significantly reduced when specific GlcNAc residues are removed, underscoring the importance of precise glycan structures in enzymatic processes (Gleeson & Schachter, 1983).

NMR Spectroscopy Studies

  • 13C-NMR Spectroscopy: The glyco-asparagines derived from the core of N-glycosidic carbohydrate chains, including the structure , have been studied using 13C-NMR spectroscopy. This technique allows for the assignment of resonances to proton-bearing carbon atoms, providing detailed insights into the molecular structure of these glycans (Dijkstra et al., 2005).

Glycoprotein Analysis

  • Human Lactotransferrin Glycans: The structure appears in the glycosylation of human lactotransferrin. Detailed analysis using methods like 1H-NMR spectroscopy and enzymatic cleavage revealed complex glycan structures attached to the polypeptide chain, demonstrating the diversity and complexity of N-linked glycosylation in human proteins (Spik et al., 1982).

Synthetic Studies

  • Pentasaccharide Synthesis: The synthesis of related glycan structures, such as a pentasaccharide resembling part of the N-glycan core, has been achieved. These synthetic studies are vital for understanding the assembly and properties of glycan structures in a controlled environment (Guo et al., 1998).

Developmental Biology

  • Embryo Development: Changes in beta-N-acetylglucosaminyltransferase activity during chick embryo development indicate the role of specific glycan structures in developmental processes. This reflects how variations in glycosylation can influence biological development and differentiation (Ogier-Denis et al., 1990).

properties

Molecular Formula

C54H90N6O38

Molecular Weight

1431.3 g/mol

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C54H90N6O38/c1-13(67)56-26-37(79)42(22(10-65)87-47(26)60-25(71)5-17(55)48(84)85)94-51-29(59-16(4)70)38(80)43(23(11-66)92-51)95-52-41(83)44(96-54-46(40(82)33(75)21(9-64)91-54)98-50-28(58-15(3)69)36(78)31(73)19(7-62)89-50)34(76)24(93-52)12-86-53-45(39(81)32(74)20(8-63)90-53)97-49-27(57-14(2)68)35(77)30(72)18(6-61)88-49/h17-24,26-47,49-54,61-66,72-83H,5-12,55H2,1-4H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,84,85)/t17-,18+,19+,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45-,46-,47+,49-,50-,51-,52-,53-,54+/m0/s1

InChI Key

UPORYLBXQJDYFC-XOEKKIKJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O

Origin of Product

United States

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